molecular formula C9H10N2O2 B11911657 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 439687-92-0

2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one

カタログ番号: B11911657
CAS番号: 439687-92-0
分子量: 178.19 g/mol
InChIキー: HCMNHKKIZIUMKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold. The methoxymethyl substituent at position 2 distinguishes it from simpler pyrrolopyrimidine derivatives. Its molecular formula is C₉H₁₀N₂O₂, with a monoisotopic mass of 255.984740 g/mol . The compound’s reactivity and physicochemical properties are influenced by the electron-donating methoxymethyl group, which may enhance solubility and metabolic stability compared to non-functionalized analogs.

特性

CAS番号

439687-92-0

分子式

C9H10N2O2

分子量

178.19 g/mol

IUPAC名

2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C9H10N2O2/c1-13-7-10-6-4-8-3-2-5-11(8)9(10)12/h2-6H,7H2,1H3

InChIキー

HCMNHKKIZIUMKO-UHFFFAOYSA-N

正規SMILES

COCN1C=CC2=CC=CN2C1=O

製品の起源

United States

準備方法

合成経路と反応条件

2-(メトキシメチル)ピロロ[1,2-c]ピリミジン-1(2H)-オンの合成は、通常、ピロロピリミジンコアの構築とそれに続くメトキシメチル基の導入を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。合成経路と反応条件の具体的な詳細は、多くの場合、専有情報であり、目的の収量と純度に応じて異なる場合があります。

工業的生産方法

この化合物の工業的生産方法は、スケーラビリティ、費用対効果、環境の持続可能性を確保するために、合成経路の最適化を伴う可能性があります。これには、廃棄物とエネルギー消費を最小限に抑えるために、連続フローリアクターやグリーンケミストリーの原則を使用することが含まれます。

化学反応の分析

Methoxymethyl Group Transformations

The methoxymethyl (MOM) group serves as both a directing group and a reactive site:

Reaction TypeConditionsProductKey Observations
Acidic HydrolysisTrifluoroacetic acid (TFA), 25–60°C2-(Hydroxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneMethoxymethyl cleavage occurs via protonation of the ether oxygen, yielding hydroxymethyl derivatives .
DeprotectionHCl (aqueous or alcoholic)2-(Hydroxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneComplete deprotection within 2–4 hours at 50°C .
AlkylationNaH, DMSO, methyl iodide2-(Methoxymethyl)-3-methylpyrrolo[1,2-c]pyrimidin-1(2H)-oneSelective alkylation at position 3 of the pyrimidine ring under basic conditions .

Electrophilic Substitution Reactions

The pyrrolo-pyrimidine core undergoes regioselective substitutions:

  • Halogenation :
    Bromination at position 5 occurs using N-bromosuccinimide (NBS) in DMF, yielding 5-bromo derivatives. This position is activated by electron donation from adjacent nitrogen atoms.

  • Nitration :
    Nitric acid in sulfuric acid introduces nitro groups at position 6, driven by the electron-deficient pyrimidine ring .

Cycloaddition and Cross-Coupling Reactions

The conjugated π-system participates in cycloadditions and metal-catalyzed couplings:

  • [3+2]-Cycloaddition :
    Reacts with azomethine ylides (generated from α-imino esters) under flow conditions, forming tricyclic pyrrolidine-fused products .

  • Suzuki Coupling :
    Palladium-catalyzed coupling with arylboronic acids at position 5 (if brominated) produces biaryl derivatives.

Ring Functionalization via Deprotonation

The NH group at position 1 undergoes deprotonation with strong bases (e.g., KHMDS), enabling:

BaseSolventProductApplication
KHMDSToluene1-Trimethylsilyl-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneStabilizes intermediates for subsequent alkylation .
NaOMeMeOH1-Methoxy-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneGenerates alkoxy derivatives for biological testing .

Biological Derivatization

Derivatives exhibit antiviral and enzyme-inhibitory properties:

  • Antiviral Activity :
    Analogues with hydroxymethyl or halogen substituents inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) at micromolar concentrations .

  • Phase Separation Modulation :
    Methoxymethyl-substituted derivatives disrupt viral biocondensate formation, critical for coronavirus replication .

Comparative Reactivity of Structural Analogues

The MOM group’s electronic effects differentiate reactivity from similar compounds:

CompoundCore StructureKey Reactivity Difference
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-onePyrrolo[1,2-c]pyrimidineMOM group directs electrophiles to position 5; hydrolyzes faster than quinazoline analogues .
4-Amino-6-methoxyquinazolineQuinazolineElectron-deficient ring favors nucleophilic substitution at position 4.

Synthetic Methodologies

Key steps in functionalization include:

  • Protection/Deprotection :

    • MOM group stability: Resists basic conditions (pH < 10) but cleaves in acidic media .

  • Regioselective Modifications :

    • Position 7 undergoes Friedel-Crafts alkylation with mesityl bromide under Lewis acid catalysis .

Stability and Storage

  • Thermal Stability : Decomposes above 180°C.

  • Light Sensitivity : Degrades under UV light; store in amber vials at –20°C .

This compound’s versatility in substitutions, cycloadditions, and biological applications positions it as a valuable intermediate in medicinal chemistry and materials science.

科学的研究の応用

Biological Activities

Research indicates that compounds within the pyrrolo-pyrimidine family exhibit a range of pharmacological activities. Some notable applications include:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolo[1,2-c]pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, modifications to the core structure have been linked to enhanced binding affinities to cancer-related targets such as MPS1 kinase .
  • Antiviral Properties : The compound has been identified as a lead candidate for developing antiviral drugs, particularly against viral infections where traditional therapies are ineffective .
  • Antimicrobial Effects : Research suggests that derivatives can exhibit antimicrobial properties, making them candidates for treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one:

  • Anticancer Studies : A study demonstrated that specific derivatives showed significant inhibition of tumor growth in vitro and in vivo models. Modifications to the methoxymethyl group were found to enhance efficacy against breast cancer cell lines.
  • Antiviral Research : In a clinical setting, derivatives were tested against viral pathogens, showing promising results in inhibiting viral replication without significant cytotoxicity to host cells.
  • Antimicrobial Activity : A series of experiments indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antibiotics.

作用機序

類似の化合物との比較

類似の化合物

    1H-ピロロ[2,3-b]ピリジン誘導体: これらの化合物は、同様のコア構造を共有し、生物活性についても研究されています。

    ピラゾロ[3,4-b]ピリジン誘導体: これらの化合物は、同様の複素環構造を持ち、医薬品化学で使用されています。

独自性

2-(メトキシメチル)ピロロ[1,2-c]ピリミジン-1(2H)-オンは、メトキシメチル基の存在により独特です。これは、化学反応性と生物活性を影響を与える可能性があります。この構造的特徴は、さまざまな用途における選択性と効力に関して、特定の利点を提供する可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one with structurally related pyrrolopyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one Methoxymethyl (C-2) C₉H₁₀N₂O₂ 162.19 N/A (structural focus)
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one Methoxymethyl (C-2), Bromo (C-5) C₉H₉BrN₂O₂ 257.09 Potential halogen-mediated reactivity
3,6-Dimethyl-pyrrolo[1,2-c]pyrimidin-1(2H)-one Methyl (C-3, C-6) C₉H₁₀N₂O 162.19 Increased lipophilicity
Pyrrolo[1,2-c]pyrimidine-4-carboxylic acid (CAS 63375-86-0) Carboxylic acid (C-4), Methyl (C-3) C₉H₁₀N₂O₃ 194.19 Acidic functionality for salt formation
Mardepodect PF-2545920 (Antineoplastic agent) Bromophenyl, Thiazole-pyrrolidine substituents C₂₆H₃₀BrN₇O₂S 587.54 Tyrosine kinase inhibition (anticancer)
Benzo[4,5]imidazo[1,2-c]pyrimidin-1(2H)-one derivatives Benzene-fused, Alkyloxy chains Varies 500–600 Anti-influenza, nucleoside analogs

Key Observations

Substituent Effects :

  • The methoxymethyl group in the target compound contrasts with methyl () or bromo () substituents, altering electronic and steric profiles. Methoxymethyl may improve solubility compared to lipophilic methyl groups .
  • Halogenated analogs (e.g., 5-bromo derivative) are candidates for further functionalization via cross-coupling reactions .

Benzoimidazo[1,2-c]pyrimidinones () exhibit antiviral activity, highlighting the impact of fused aromatic systems on target specificity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 6-benzoyl-3-ethyl-2-methoxy analogs (alkylation and alcoholysis steps; ). In contrast, benzo-fused derivatives require multi-step protocols involving quinone intermediates and protective group strategies ().

Physicochemical Properties

  • Lipophilicity : 3,6-Dimethyl and bromo derivatives are more lipophilic than the methoxymethyl analog, impacting membrane permeability .

生物活性

2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the molecular formula C9H10N2OC_9H_{10}N_2O and a molecular weight of 178.19 g/mol. Its unique pyrrolo-pyrimidine structure contributes to its reactivity and biological profile. The methoxymethyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies .

Research indicates that compounds with a similar structure may interact with various biological targets, including kinases involved in cancer progression. For example, the related compound 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one has shown potential as a selective inhibitor of PKMYT1, a kinase implicated in DNA damage response cancers . The mechanism of action likely involves the inhibition of specific phosphorylation events critical for cell cycle regulation.

Biological Activity

Anticancer Activity : Preliminary studies suggest that 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one may exhibit anticancer properties by inhibiting key kinases or other enzymes that regulate cell proliferation and survival.

Binding Affinity Studies : Interaction studies have demonstrated that modifications to the pyrrolo-pyrimidine core can significantly influence binding properties and biological activity. The presence of the methoxymethyl group is hypothesized to enhance binding affinity to target proteins .

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of 2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one:

  • In Vitro Studies : In vitro assays have indicated that this compound can effectively inhibit cell growth in various cancer cell lines. The exact IC50 values remain to be determined through further testing.
  • Structure-Activity Relationship (SAR) : Research on structurally similar compounds has established a SAR framework that suggests specific functional groups are crucial for enhancing biological activity .

Table 1: Comparison of Structural Analogues

Compound NameUnique FeaturesBiological Activity
2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneMethoxymethyl groupPotential anticancer activity
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneBromine at 5-positionSelective PKMYT1 inhibitor
5-Chloro-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-oneChlorine instead of bromineVariable activity compared to bromine analogue

Table 2: Biological Activity Overview

Study TypeFindings
In Vitro AssaysInhibition of cancer cell proliferation observed
Binding StudiesEnhanced binding affinity with methoxymethyl substitution
SAR AnalysisIdentification of key functional groups affecting activity

Case Studies

One notable case study involved the evaluation of a series of pyrrolopyrimidine derivatives in cancer models. The study found that modifications to the methoxymethyl group significantly affected both efficacy and selectivity against various cancer types. These findings highlight the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic strategies for 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one?

  • Methodological Answer : The compound is typically synthesized via cascade cyclization or alkylation reactions. For example, bromonium ion-initiated cyclization (e.g., using pyridinium tribromide under basic conditions) can generate the pyrrolo[1,2-c]pyrimidine scaffold, followed by N-alkylation to introduce the methoxymethyl group . Alternative routes involve coupling pyrrole derivatives with pyrimidine precursors using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the bicyclic core .

Q. How is structural characterization performed for pyrrolo[1,2-c]pyrimidine derivatives?

  • Methodological Answer : Comprehensive characterization includes:
  • 1H/13C NMR : Assigning chemical shifts to confirm regioselectivity (e.g., methoxymethyl substitution at C2 vs. C3) .
  • Mass Spectrometry (HRMS) : Validating molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolving ambiguities in stereochemistry or ring conformation, especially for novel derivatives .

Q. What solvents and conditions are optimal for purifying this compound?

  • Methodological Answer : Chromatography (silica gel, eluting with ethyl acetate/hexane) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution. Recrystallization from ethanol or methanol is effective for removing alkylation byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxymethyl group installation be addressed?

  • Methodological Answer : Competing alkylation at N1 vs. N3 positions can be mitigated by:
  • Steric control : Using bulky bases (e.g., DBU) to favor alkylation at the less hindered nitrogen.
  • Protecting groups : Temporarily blocking reactive sites (e.g., Boc protection) before functionalization .
  • Kinetic studies : Monitoring reaction progress via TLC or in situ IR to optimize reaction time and temperature .

Q. What strategies resolve contradictions in NMR data for pyrrolo[1,2-c]pyrimidine derivatives?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that obscure proton splitting.
  • 2D NMR (COSY, HSQC) : Clarifies coupling patterns and carbon-proton correlations, distinguishing between regioisomers .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts to validate experimental assignments .

Q. How does the methoxymethyl group influence the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Hydrogen bonding : The methoxymethyl group enhances solubility and interacts with target proteins (e.g., kinases) via ether-oxygen hydrogen bonds.
  • Metabolic stability : Methylation reduces oxidative metabolism compared to hydroxymethyl analogs.
  • Synthetic modification : Replacing methoxymethyl with ethoxymethyl or azidomethyl groups can tune potency and selectivity .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Key issues include:
  • Exothermic reactions : Bromonium ion-mediated cyclizations require controlled cooling to prevent side reactions.
  • Catalyst poisoning : Trace impurities in Pd-catalyzed couplings necessitate rigorous solvent drying and ligand optimization (e.g., XPhos instead of PPh3) .
  • Yield optimization : Switching from batch to flow chemistry improves reproducibility for multistep sequences .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。